N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an oxalamide linkage, which together contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It causes mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound affects the cell cycle pathway. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to the inhibition of cell proliferation and ultimately, cell death .
Result of Action
The compound shows potent growth inhibition properties against various cancer cell lines. For instance, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound causes cell cycle arrest and induces apoptosis, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the isoxazole ring: This step often involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound to form the isoxazole ring.
Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can be compared with other compounds that contain similar structural motifs, such as:
Benzo[d][1,3]dioxole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Isoxazole derivatives: Studied for their anti-inflammatory and analgesic effects.
Oxalamide derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in the combination of these three structural motifs, which may confer synergistic effects and enhance its overall biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-12(13(18)15-11-3-4-21-16-11)14-6-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQUPORSOLGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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